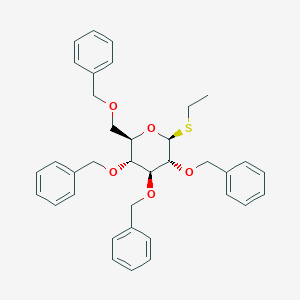

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran

Description

This compound is a benzyl-protected tetrahydropyran derivative featuring an ethylthio (-S-Et) group at position 6 and multiple benzyloxy (-O-Bn) protecting groups. It serves as a critical intermediate in carbohydrate chemistry, particularly for synthesizing thio-glycosides and protected monosaccharides. The benzyl groups stabilize hydroxyl moieties during synthetic steps, while the ethylthio group acts as a versatile leaving group or nucleophilic site for subsequent functionalization .

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3/t32-,33-,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRALMNQUAKWSMF-GJXDWMKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451978 | |

| Record name | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108739-67-9 | |

| Record name | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

. .

Mode of Action

. . This versatility allows it to interact with its targets in a variety of ways, leading to different biochemical changes depending on the specific reaction.

Biochemical Pathways

The exact biochemical pathways affected by Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside depend on the specific reactions it is involved in. .

Result of Action

The molecular and cellular effects of Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside’s action would depend on the specific biochemical reactions it is involved in. .

Action Environment

The action, efficacy, and stability of Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside can be influenced by various environmental factors. .

Biological Activity

The compound (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring substituted with multiple benzyloxy groups and an ethylthio moiety. The structural complexity contributes to its unique interactions with biological systems.

Molecular Formula: CHOS

Molecular Weight: 414.55 g/mol

CAS Number: 38184-10-0

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfonamide group in related compounds suggests that this compound may also inhibit bacterial growth by disrupting folate synthesis pathways. For instance, sulfonamides are known to interfere with the production of folate in bacteria, leading to growth inhibition .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory activity can be hypothesized based on the structure-activity relationship observed in related tetrahydropyran derivatives. Studies have shown that modifications in the tetrahydropyran structure can enhance anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various derivatives of tetrahydropyran compounds to evaluate their biological activities. The derivatives were tested for their ability to inhibit COX enzymes and showed promising results in vitro against inflammatory markers such as TNF-α and IL-6 . The findings suggest that structural modifications can lead to enhanced biological activity.

Case Study 2: Interaction Studies

Interaction studies involving similar tetrahydropyran compounds have demonstrated their ability to form reversible covalent bonds with diols and other biomolecules. This property is particularly useful for studying enzyme kinetics and inhibition mechanisms, indicating potential therapeutic applications .

Data Tables

| Biological Activity | Related Compounds | Mechanism of Action |

|---|---|---|

| Antimicrobial | Sulfonamides | Inhibition of folate synthesis |

| Anti-inflammatory | Tetrahydropyrans | COX inhibition |

Scientific Research Applications

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for further modifications and transformations:

- Carbohydrate Synthesis : The compound can be utilized in the synthesis of complex carbohydrates due to its ability to undergo glycosylation reactions. The presence of benzyloxy groups enhances its reactivity and selectivity in these reactions .

- Protected Sugar Derivatives : It acts as a protected galactopyranoside, which is crucial for the synthesis of glycoconjugates and other carbohydrate-based biomolecules. This property is particularly useful in the development of new glycosylation methodologies .

Medicinal Chemistry Applications

The compound's unique structure contributes to its potential use in drug discovery and development:

- Anticancer Research : Compounds with similar structures have shown promise in anticancer research by targeting specific pathways involved in tumor growth. The ethylthio group may enhance biological activity by improving solubility or modifying pharmacokinetic properties .

- Glycoconjugate Therapeutics : As a precursor for glycoconjugates, it can be involved in creating therapeutics that mimic natural glycoproteins or glycolipids, which are important for cell signaling and immune responses .

Case Studies

Several studies highlight the applications of this compound:

- Glycosylation Reactions : A study demonstrated the use of (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran as a glycosyl donor in the formation of complex oligosaccharides. The reaction conditions were optimized to achieve high yields and selectivity .

- Synthesis of Anticancer Agents : Research has shown that derivatives of this compound can be modified to create anticancer agents. The introduction of various substituents on the tetrahydropyran ring has led to compounds with enhanced activity against cancer cell lines .

- Development of Glycoconjugates : In another study, this compound was successfully used as a building block for synthesizing glycoconjugates that exhibit improved binding properties to lectins, which are proteins that bind carbohydrates. This has implications for developing targeted drug delivery systems .

Chemical Reactions Analysis

Click Chemistry for Triazole Formation

A key reaction pathway involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the target compound lacks azide groups, related diazido derivatives (e.g., compound 7b in ) undergo efficient triazole formation. For example:

-

Reaction Example :

Reactants Conditions Product Yield Source Diazido derivative + phenylacetylene CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH, 60°C Bis-triazole derivative (13 ) ~80% This reaction highlights the potential for introducing triazole moieties if azide functionalities are introduced via prior synthetic steps (e.g., diazidation of hydroxyl groups).

Thioglycoside Reactivity

The ethylthio group (-S-Et) exhibits nucleophilic and leaving-group behavior:

-

Nucleophilic Displacement :

The ethylthio group can act as a leaving group under acidic or Lewis acid-catalyzed conditions. For example, treatment with Brønsted acids (e.g., HCl in methanol) or BF₃·Et₂O facilitates glycosylation or hydrolysis to yield reducing sugars. -

Oxidation :

Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) converts the ethylthio group to a sulfoxide or sulfone, altering electronic properties and reactivity.

| Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Glycosylation | HCl (cat.), MeOH, RT | Hydrolysis to reducing sugar | Requires deprotection |

| Oxidation (S→SO) | mCPBA, CH₂Cl₂, 0°C to RT | Ethylsulfinyl derivative | Stereoselectivity varies |

| Oxidation (S→SO₂) | Excess mCPBA, reflux | Ethylsulfonyl derivative | Enhanced stability |

Benzyl Ether Deprotection

The benzyl-protected hydroxyl groups are cleaved under hydrogenolytic conditions :

-

Catalytic Hydrogenation :

Using Pd/C or Pd(OH)₂ under H₂ atmosphere (1–3 atm) removes benzyl groups, yielding free hydroxyls. This step is critical for subsequent functionalization or biological testing.Example Protocol :

Diazidation and Further Functionalization

Diazidation of hydroxyl groups (e.g., using TMSN₃ and BF₃·Et₂O ) introduces azides for click chemistry or Staudinger reactions. This is exemplified in the synthesis of compound 7a :

-

Reagents : TMSN₃ (2.5 equiv), BF₃·Et₂O (1.2 equiv), CH₂Cl₂, 0°C → RT

-

Yield : 47–56%

-

Key Data :

Stereochemical Considerations

The stereochemistry at C-2, C-3, C-4, C-5, and C-6 dictates reactivity:

-

Axial vs. Equatorial Substituents :

The ethylthio group at C-6 (axial position in β-thiogalactopyranoside derivatives) influences glycosylation kinetics and stereoselectivity. -

Benzyloxy Groups :

Bulky benzyl ethers hinder nucleophilic attack at adjacent positions, necessitating optimized conditions for selective transformations.

Comparison with Similar Compounds

Key Structural Features :

- Core structure : Tetrahydropyran (2H-pyran) ring with stereochemistry defined as 2R,3R,4S,5R,6S.

- Substituents :

- Three benzyloxy groups at positions 3, 4, and 3.

- A benzyloxymethyl group at position 2.

- Ethylthio group at position 5.

- Molecular Formula : C₃₅H₃₈O₅S.

- Molecular Weight : 578.74 g/mol.

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, stereochemistry, and functional groups. Data are compiled from synthetic studies, spectroscopic analyses, and physicochemical property evaluations.

Substituent Variations at Position 6

Key Observations :

- Ethylthio vs. Phenylthio : The phenylthio analog () exhibits higher aromaticity and molecular weight but reduced solubility in polar solvents compared to the target compound.

- Ethylthio vs. Methoxy : Methoxy substitution () eliminates thiol-related reactivity, favoring applications requiring hydrolytic stability .

Variations in Protecting Groups and Stereochemistry

Key Observations :

Physicochemical Properties

- Lipophilicity : The target compound’s four benzyl groups contribute to high logP values (~5.2), limiting aqueous solubility but enhancing membrane permeability in drug delivery studies .

- Thermal Stability : Benzyl-protected derivatives decompose above 200°C, whereas hydroxyl-containing analogs () are prone to oxidation at lower temperatures .

Preparation Methods

Synthetic Pathway Details

The detailed synthetic route can be summarized as follows:

Specific Considerations

- Stereochemistry control is achieved through chiral starting materials or stereoselective catalysts.

- Regioselectivity in substitution reactions is managed by the electronic and steric environment of the intermediate.

- Yield optimization involves careful control of reaction conditions such as temperature, solvent, and reaction time.

Data Table of Preparation Methods

Notes

- The synthesis pathways are adaptable depending on the desired functionalization pattern.

- The choice of protecting groups and reaction conditions is critical for achieving high stereoselectivity and yield.

- Literature sources such as patents, organic synthesis journals, and chemical supplier data provide detailed protocols and experimental conditions for these syntheses.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high regio- and stereochemical purity?

- Methodological Answer : Synthesis requires careful control of protecting groups (e.g., benzyloxy groups) and nucleophilic substitution at the C6 position. Key steps include:

- Stereoselective thioglycosylation : Ethylthio introduction at C6 must avoid epimerization; use of anhydrous conditions and Lewis acids (e.g., BF₃·Et₂O) is critical .

- Protection strategy : Sequential benzylation to avoid side reactions; monitor intermediates via TLC (Rf ~0.3–0.5 in 5:1 petroleum ether/EtOAc) and confirm stereochemistry via -/-NMR (e.g., δ 4.8–5.2 ppm for benzyl protons) .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers verify the compound’s stereochemical configuration?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NOESY/ROESY to confirm spatial proximity of axial/equatorial substituents (e.g., coupling constants and for pyran chair conformation) .

- X-ray crystallography : For unambiguous assignment, particularly if unexpected diastereomers form during synthesis .

- Optical rotation : Compare experimental [α] values with literature data for similar tetrahydro-2H-pyran derivatives .

Advanced Research Questions

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer : Key challenges include:

- Reagent compatibility : Ethylthio group stability under scalable conditions (e.g., avoiding hydrolysis by using dry solvents and inert atmospheres) .

- Heat dissipation : Exothermic benzylation steps require controlled addition rates (e.g., <0.5 mL/min for BnCl in DMF) to prevent racemization .

- Scalable purification : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether for high-yield recovery) or simulated moving bed (SMB) chromatography .

Q. How does the ethylthio substituent at C6 influence the compound’s reactivity in glycosylation reactions?

- Methodological Answer : The ethylthio group acts as a leaving group, enabling:

- Glycosyl donor activity : Activation with NIS/AgOTf promotes formation of oxocarbenium intermediates for O-/C-glycosylation .

- Regioselectivity : Steric hindrance from benzyloxy groups directs nucleophilic attack to the anomeric center (C1) in downstream reactions .

- Stability : Ethylthio derivatives are less prone to hydrolysis compared to O-glycosides, making them suitable for prolonged storage in desiccated environments .

Q. What analytical methods are recommended for detecting degradation products of this compound under varying storage conditions?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to monitor hydrolysis of ethylthio or benzyloxy groups (e.g., m/z shifts indicating loss of Bn or EtSH) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C under N₂) .

- Karl Fischer titration : Quantify water content in stored samples; limit to <0.1% to prevent hydrolysis .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR data for similar tetrahydro-2H-pyran derivatives?

- Methodological Answer :

- Solvent effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d6 can shift benzyl protons by ~0.3 ppm) .

- Dynamic processes : Check for chair-flip equilibria at elevated temperatures (e.g., coalescence temperatures in VT-NMR) .

- Stereochemical misassignment : Cross-validate with computational methods (DFT calculations for chemical shifts) .

Application-Oriented Questions

Q. What role does this compound play in the synthesis of SGLT2 inhibitors or other carbohydrate-based therapeutics?

- Methodological Answer :

- Core scaffold : The tetrahydro-2H-pyran structure mimics glucose, enabling competitive binding to carbohydrate transporters .

- Functionalization : The ethylthio group at C6 can be replaced with aryl/heteroaryl groups via Pd-catalyzed cross-coupling for structure-activity relationship (SAR) studies .

- In vivo stability : Benzyloxy groups improve metabolic stability compared to hydroxylated analogs, as shown in pharmacokinetic studies (t₁/₂ >6h in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.